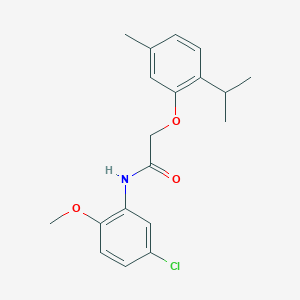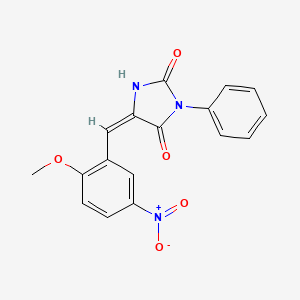
2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with 2-methylpropylamine under microwave-assisted conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure efficient and consistent synthesis. The use of renewable resources, such as biomass-derived furfural, can also be considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and various substituted amides .
Applications De Recherche Scientifique
2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including infections and inflammatory conditions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of bacteria and fungi by interfering with their cellular processes. It may target enzymes involved in cell wall synthesis or other essential pathways, leading to the disruption of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- 2,5-furandicarboxylic acid
Uniqueness
2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide stands out due to its unique structure, which imparts specific biological activities not observed in other similar compounds.
Propriétés
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)8-15(9-11(3)4)14(16)13-6-7-17-12(13)5/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFIVQTXLLUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B5711099.png)

![4-[(2-BROMOPHENOXY)METHYL]-N'~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5711118.png)

![3-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B5711128.png)


![4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)

